molecular formula C26H31D4F3O6 B1163590 Fluprostenol isopropyl ester-d4

Fluprostenol isopropyl ester-d4

Cat. No. B1163590
M. Wt: 504.6
InChI Key: MKPLKVHSHYCHOC-NJJUMLOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluprostenol isopropyl ester-d4 contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of fluprostenol isopropyl ester by GC- or LC-mass spectrometry. Travoprost is the Alcon trade name for fluprostenol isopropyl ester, an F-series prostaglandin analog which has been approved for use as an ocular hypotensive drug. Travoprost is the active ingredient in Alcon’s Travatan® brand ophthalmic solution.

Scientific Research Applications

Eyelash Growth Stimulation

Fluprostenol Isopropyl Ester and its derivatives, such as 15-Keto Fluprostenol, have been shown to stimulate eyelash growth. Clinical studies demonstrate that these compounds are effective in promoting the regrowth, lengthening, darkening, and thickening of eyelashes, while avoiding certain side effects associated with other prostaglandin derivatives (Caruso & Pacente, 2018).

Ocular Hypotensive Effect

Research has explored the mechanisms behind the ocular hypotensive effect of Fluprostenol Isopropyl Ester. This compound, along with other prostaglandin F (PGF) receptor agonists, is thought to reduce intraocular pressure in patients with glaucoma, primarily by enhancing uveoscleral flow and affecting the trabecular meshwork's contractility (Thieme et al., 2006).

Pharmacokinetic Analysis

A quantitative method for analyzing Fluprostenol (FP) in human plasma has been developed. This analysis is crucial for clinical pharmacokinetic studies, facilitating the understanding of how the drug is metabolized and distributed in the body (McCue et al., 2002).

Prostaglandin Receptor Agonist Activity

Fluprostenol and its isopropyl ester derivatives have been studied for their activities on human trabecular meshwork cells. These compounds, functioning as prostaglandin receptor agonists, play a significant role in intraocular pressure regulation, a key factor in glaucoma treatment (Sharif et al., 2003).

Alternative Uses of Isopropyl Esters

While not directly related to Fluprostenol Isopropyl Ester-d4, research on other isopropyl esters provides insights into the broader applications of this class of compounds. Studies include the synthesis of isopropyl esters for various purposes, such as insulating liquids in transformers, and their use in cosmetics and personal care products (Rajab et al., 2021; Pratap et al., 2021).

properties

Molecular Formula

C26H31D4F3O6

Molecular Weight

504.6

InChI

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1/i4D2,6D2

InChI Key

MKPLKVHSHYCHOC-NJJUMLOVSA-N

SMILES

O[C@@H](C[C@@H](O)[C@@H]1/C=C/[C@@H](O)COC2=CC=CC(C(F)(F)F)=C2)[C@@H]1C/C=CC([2H])([2H])C([2H])([2H])CC(OC(C)C)=O

synonyms

Flu-Ipr-d4; 16-m-trifluoromethylphenoxy tetranor PGF2α isopropyl ester-d4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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